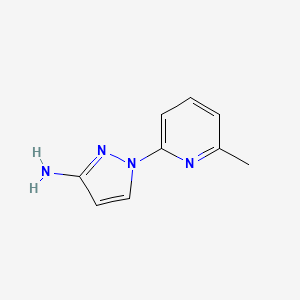

1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Méthodes De Préparation

The synthesis of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile, enabling alkylation and arylation:

-

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide), aryl halides.

-

Conditions : Base-mediated (e.g., K₂CO₃, Et₃N) in polar aprotic solvents (DMF, THF).

-

Products : N-alkylated or N-arylated derivatives.

Example :

Reaction with methyl iodide yields N-methyl-1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine, enhancing lipophilicity for biological studies .

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride), acid anhydrides.

-

Conditions : Catalytic DMAP or pyridine in dichloromethane or THF.

-

Products : Stable amides with modified electronic properties.

Example :

Synthesis of N-(thiophene-2-carbonyl)-1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine using 5-bromothiophene carboxylic acid and TiCl₄/pyridine, achieving moderate yields (12–38%) .

Condensation Reactions

The compound participates in cyclocondensation to form heterocyclic systems:

-

Reagents : Aldehydes (e.g., 2-phenoxyacetaldehyde), diketones.

-

Conditions : NH₄OAc in t-BuOMe/MeOH at RT.

-

Products : Imidazole or triazole derivatives.

Example :

Condensation with 2-phenoxyacetaldehyde produces 2-(phenoxymethyl)imidazole derivatives in 56% yield .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at activated positions:

-

Reagents : Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃).

-

Conditions : Acidic or Lewis acid-catalyzed environments.

-

Products : Nitro- or sulfonyl-substituted analogs.

Example :

Nitration at the pyridine ring’s para-position enhances hydrogen-bonding capacity for enzyme inhibition .

Reductive Amination

The amine forms secondary amines via reductive coupling:

-

Reagents : Aldehydes/ketones, NaBH₃CN or NaBH(OAc)₃.

-

Conditions : Mildly acidic (pH 4–6) in MeOH or DCM.

-

Products : Secondary amines with extended alkyl/aryl chains.

Example :

Reaction with formaldehyde yields N,N-dimethyl derivatives, improving solubility .

Diazo Coupling

The amine participates in azo compound synthesis:

-

Reagents : Diazonium salts (e.g., ArN₂⁺).

-

Conditions : Low temperature (0–5°C) in aqueous HCl.

-

Products : Azo dyes with potential photochemical applications.

Example :

Coupling with benzenediazonium chloride forms a red azo dye, λ<sub>max</sub> ≈ 480 nm .

Comparative Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparaison Avec Des Composés Similaires

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine can be compared with similar compounds such as:

1-(6-Methylpyridin-2-yl)ethanone: This compound features a similar pyridine ring but with an ethanone group instead of a pyrazole ring.

1-(6-Methylpyridin-2-yl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, leading to different chemical and biological properties.

Activité Biologique

1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes both a pyrazole and a pyridine moiety, which enhances its reactivity and potential therapeutic applications.

The molecular formula of this compound is C10H10N4 with a molecular weight of approximately 198.21 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapeutics . Molecular docking studies have shown effective binding to CDK2, indicating that this compound may alter cellular signaling pathways involved in proliferation and apoptosis.

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines, including those expressing BRAF(V600E) mutations . The specific IC50 values for related compounds often range from 26 µM to 49.85 µM, highlighting the efficacy of these compounds in inducing apoptosis in tumor cells .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory activities. Some derivatives exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with activities comparable to established anti-inflammatory drugs like dexamethasone . The anti-inflammatory mechanism is believed to involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Research has shown that certain pyrazole derivatives possess antimicrobial properties, making them candidates for the development of new antimicrobial agents. For example, some compounds have been reported to disrupt bacterial cell membranes, leading to cell lysis and subsequent antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and the pyridine moiety can significantly influence the compound's biological efficacy. For instance, substituents that enhance hydrophilicity may improve bioavailability and therapeutic outcomes .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was found to induce significant apoptosis in A549 lung cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their ability to inhibit LPS-induced production of nitric oxide (NO) and TNF-α in macrophage cell lines. One derivative exhibited over 80% inhibition at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 26 | |

| Compound B | Anti-inflammatory | 10 | |

| Compound C | Antimicrobial | Not specified |

Table 2: Structure-Activity Relationship Insights

Propriétés

Formule moléculaire |

C9H10N4 |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

1-(6-methylpyridin-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-7-3-2-4-9(11-7)13-6-5-8(10)12-13/h2-6H,1H3,(H2,10,12) |

Clé InChI |

LXFHXMCUNVGIOO-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=CC=C1)N2C=CC(=N2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.